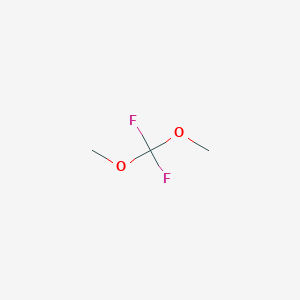

Difluoro(dimethoxy)methane

Description

Properties

CAS No. |

54796-90-6 |

|---|---|

Molecular Formula |

C3H6F2O2 |

Molecular Weight |

112.08 g/mol |

IUPAC Name |

difluoro(dimethoxy)methane |

InChI |

InChI=1S/C3H6F2O2/c1-6-3(4,5)7-2/h1-2H3 |

InChI Key |

NUHXSBGTMLLMFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(dimethoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound along with other by-products .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal-based catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Difluoro(dimethoxy)methane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form difluoromethyl ethers.

Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride.

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethyl ethers, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

Difluoro(dimethoxy)methane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of difluoro(dimethoxy)methane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable bonds with other molecules. This reactivity is exploited in various chemical reactions and applications, making this compound a valuable compound in scientific research .

Comparison with Similar Compounds

Difluoromethane (HFC-32)

- Physical Properties : Molar mass = 52.02 g/mol; boiling point = -51.7°C .

- Unlike difluoro(dimethoxy)methane, it lacks ether functionality, making it less reactive in organic synthesis but more stable for industrial use .

- Safety: Non-flammable under standard conditions, with lower toxicity than halogenated ethers.

Dichlorodifluoromethane (CFC-12)

- Structure : CCl₂F₂ (chlorine instead of methoxy groups).

- Physical Properties : Molar mass = 120.91 g/mol; boiling point = -29.8°C .

- Reactivity/Applications: A now-phased-out CFC once used in refrigeration and aerosols. The chlorine atoms contribute to ozone depletion, whereas this compound’s lack of chlorine reduces environmental harm.

- Safety : High environmental persistence; regulated under the Montreal Protocol.

5,5'-Dimethoxy-3,3'-diindolylmethane (DMODIM)

- Structure : A complex dimer with two indole rings and dimethoxy groups.

- Reactivity/Applications : Exhibits antileishmanial activity by inhibiting topoisomerase I in parasites. Unlike this compound, DMODIM’s bioactivity stems from its aromaticity and methoxy substitution pattern .

- Safety: Noted for low cytotoxicity in mammalian cells, contrasting with this compound’s irritant nature.

Structural and Functional Analysis

Impact of Substituents on Reactivity

- Similar to findings in geranylphenol derivatives (), methoxy groups can modulate electronic effects, though acetylation trends differ .

- Fluorine Atoms : Fluorine’s electronegativity increases stability and resistance to metabolic degradation, a trait shared with proton pump inhibitors like the compound in (C₁₆H₁₅F₂N₃O₄S) .

Thermodynamic and Physical Properties

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.